1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione
Overview
Description
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with fluoro and iodo groups
Preparation Methods
The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoro-4-iodoaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoro and iodo groups make this compound suitable for nucleophilic substitution reactions, where common reagents include sodium azide or potassium cyanide.
Scientific Research Applications
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodo substituents enhance its binding affinity and specificity, leading to the modulation of biological pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, 1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
N-(5-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-1,3,4-oxadiazol-2-yl)ethane-1,2-diamine: Another compound with similar functional groups, used in experimental research.
Properties
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-3-methyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FIN2O3/c1-14-9(16)5-10(17)15(11(14)18)8-3-2-6(13)4-7(8)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGWAOKCXUADPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)C2=C(C=C(C=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FIN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.